2-Formyl-4-(4-methoxy-2-methylphenyl)phenol
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Overview
Description
2-Formyl-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(4-methoxy-2-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylphenol and 2-formylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(4-methoxy-2-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-Carboxy-4-(4-methoxy-2-methylphenyl)phenol
Reduction: 2-Hydroxymethyl-4-(4-methoxy-2-methylphenyl)phenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Formyl-4-(4-methoxy-2-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A compound with a similar structure but lacking the formyl group.
2-Formylphenol: A compound with a formyl group but lacking the methoxy and methyl groups.
4-Methoxy-2-methylphenol: A compound with a methoxy and methyl group but lacking the formyl group.
Uniqueness
2-Formyl-4-(4-methoxy-2-methylphenyl)phenol is unique due to the presence of both the formyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-5-(4-methoxy-2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(18-2)4-5-14(10)11-3-6-15(17)12(8-11)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQMEDQFNREGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685158 |
Source
|
Record name | 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-01-4 |
Source
|
Record name | 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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